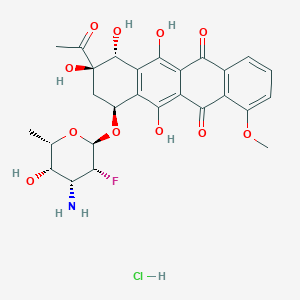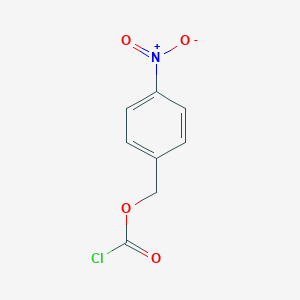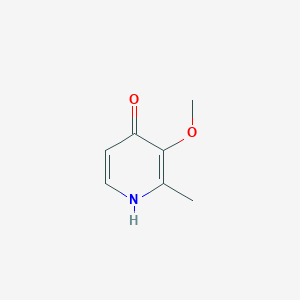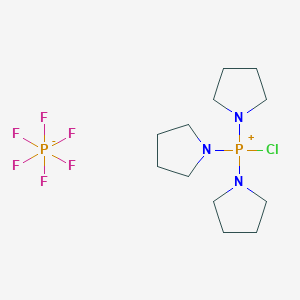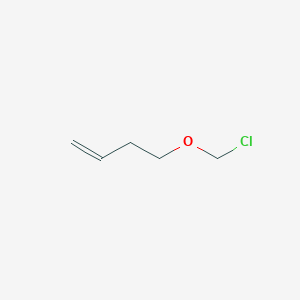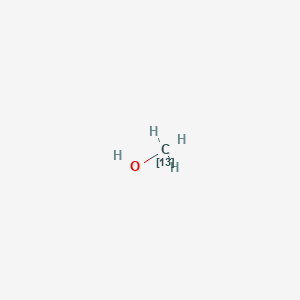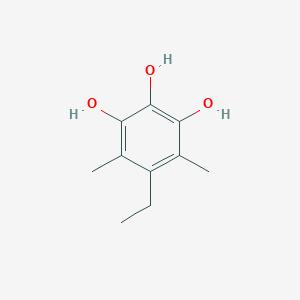
5-ethyl-4,6-dimethylbenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of three hydroxyl groups, two methyl groups, and one ethyl group attached to a benzene ring . It is a derivative of benzene and belongs to the class of polyhydroxybenzenes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of 4,6-dimethyl-5-ethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction conditions often require an acidic or basic medium to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene can be achieved through catalytic processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to enhance the reaction rate and yield. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to ensure efficient production.
化学反应分析
Types of Reactions
1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones.
Reduction: Benzene derivatives with reduced hydroxyl groups.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
相似化合物的比较
Similar Compounds
1,2,3-Trihydroxybenzene: Lacks the ethyl and methyl groups, making it less hydrophobic.
1,2,4-Trihydroxy-5-methylbenzene: Contains a different arrangement of hydroxyl and methyl groups.
1,2,3-Trihydroxy-5-ethylbenzene: Similar structure but lacks the additional methyl groups.
Uniqueness
1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene is unique due to its specific arrangement of hydroxyl, methyl, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
5-ethyl-4,6-dimethylbenzene-1,2,3-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJSXIVJAKNLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175848 |
Source


|
| Record name | Barnol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151-18-0 |
Source


|
| Record name | Barnol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barnol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
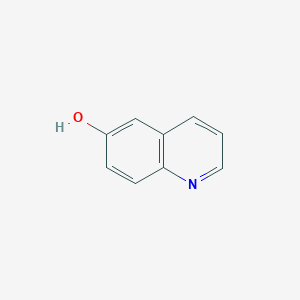

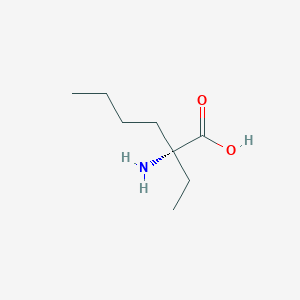
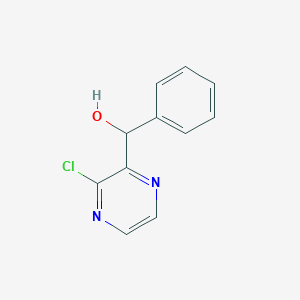
![N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE](/img/structure/B46192.png)
